1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide
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Overview
Description
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with both dichlorophenoxy and trifluoromethylphenyl groups, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide typically involves multiple steps:
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Formation of 2-(2,4-Dichlorophenoxy)propionic Acid
Starting Materials: 2,4-Dichlorophenol and propionic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, followed by acidification to obtain the desired acid.
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Conversion to Propionyl Chloride
Starting Material: 2-(2,4-Dichlorophenoxy)propionic acid.
Reaction Conditions: The acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
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Formation of Semicarbazide Derivative
Starting Materials: Propionyl chloride and 4-(3-(trifluoromethyl)phenyl)semicarbazide.
Reaction Conditions: The acyl chloride is reacted with the semicarbazide derivative in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic Acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
4-(3-(Trifluoromethyl)phenyl)semicarbazide: Shares the trifluoromethylphenyl group and can be used as a precursor in synthesis.
Uniqueness
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide is unique due to its combined structural features, which confer distinct chemical and biological properties
This compound’s versatility and potential make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3N3O3/c1-9(28-14-6-5-11(18)8-13(14)19)15(26)24-25-16(27)23-12-4-2-3-10(7-12)17(20,21)22/h2-9H,1H3,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPBRAFVRNHITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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